[(8E)-8-[(4-amino-2-nitrophenyl)hydrazinylidene]-7-oxonaphthalen-2-yl]-trimethylazanium;chloride
Description
Basic Brown 17, also known as C.I. 21000, is a monoazo dye commonly used in the cosmetic industry, particularly in hair dye products. It is characterized by its dark brown color and is known for its ability to function as a direct, non-oxidative hair dye .
Properties
CAS No. |
68391-32-2 |
|---|---|
Molecular Formula |
C19H20N5O3.Cl C19H20ClN5O3 |
Molecular Weight |
401.8 g/mol |
IUPAC Name |
[8-[(4-amino-3-nitrophenyl)diazenyl]-7-hydroxynaphthalen-2-yl]-trimethylazanium;chloride |
InChI |
InChI=1S/C19H19N5O3.ClH/c1-24(2,3)14-7-4-12-5-9-18(25)19(15(12)11-14)22-21-13-6-8-16(20)17(10-13)23(26)27;/h4-11H,1-3H3,(H2-,20,21,22,25);1H |
InChI Key |
CMPPYVDBIJWGCB-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=O)C2=NNC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |
Isomeric SMILES |
C[N+](C)(C)C1=CC\2=C(C=C1)C=CC(=O)/C2=N/NC3=C(C=C(C=C3)N)[N+](=O)[O-].[Cl-] |
Canonical SMILES |
C[N+](C)(C)C1=CC2=C(C=C1)C=CC(=C2N=NC3=CC(=C(C=C3)N)[N+](=O)[O-])O.[Cl-] |
Synonyms |
basic brown 17; 8-[(4-Amino-3-nitrophenyl)azo]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; 8-[2-(4-Amino-3-nitrophenyl)diazenyl]-7-hydroxy-N,N,N-trimethyl-2-naphthalenaminium Chloride; _x000B_ |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Basic Brown 17 typically involves the diazotization of 2-nitroaniline followed by coupling with N,N-dimethylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the diazonium salt .
Industrial Production Methods: Industrial production of Basic Brown 17 follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is usually obtained as a dark brown fine powder with a molecular weight of 401.85 (as the chloride) .
Chemical Reactions Analysis
Types of Reactions: Basic Brown 17 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amino group, altering the dye’s properties.
Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.
Substitution: Substitution reactions typically involve electrophilic reagents under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can produce aromatic amines .
Scientific Research Applications
Basic Brown 17 has several applications in scientific research:
Chemistry: It is used as a model compound in studies of azo dye chemistry and reaction mechanisms.
Biology: The compound is employed in staining techniques for biological specimens.
Medicine: Research into the potential toxicological effects of Basic Brown 17 has implications for its safety in cosmetic products.
Mechanism of Action
The mechanism of action of Basic Brown 17 as a hair dye involves its ability to penetrate the hair shaft and bind to the hair fibers. This binding is facilitated by the dye’s molecular structure, which allows it to interact with the keratin in the hair. The dye molecules deposit on the hair surface and within the cortex, providing long-lasting color .
Comparison with Similar Compounds
Basic Red 118: A similar monoazo dye with a red hue, often used in combination with Basic Brown 17 to achieve different shades.
2-nitrobenzene-1,4-diamine: An impurity found in Basic Brown 17, which can also function as a dye.
7-hydroxy-N,N,N-trimethylnaphthalene-2-aminium chloride: Another related compound with similar applications.
Uniqueness: Basic Brown 17 is unique due to its specific molecular structure, which provides a distinct dark brown color. Its ability to function as a direct, non-oxidative hair dye sets it apart from other dyes that require oxidative conditions for color development .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
